molecular formula C21H21NOS B7755805 1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone

1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone

Cat. No.: B7755805
M. Wt: 335.5 g/mol
InChI Key: MPFNEMNTBXDNFK-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone is an organic compound that belongs to the class of thioethers It is characterized by the presence of an isopropylphenyl group and a methylquinolinylthio group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylbenzaldehyde with 4-methylquinoline-2-thiol in the presence of a base, such as sodium hydride, to form the desired thioether. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques, such as chromatography and recrystallization.

Chemical Reactions Analysis

1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.

    Biological Studies: Researchers may investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone can be compared with other similar compounds, such as:

    1-(4-Isopropylphenyl)-2-((4-chloroquinolin-2-yl)thio)ethanone: This compound has a chloroquinolinylthio group instead of a methylquinolinylthio group, which may result in different chemical and biological properties.

    1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)propanone: This compound has a propanone backbone instead of an ethanone backbone, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-1-(4-propan-2-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NOS/c1-14(2)16-8-10-17(11-9-16)20(23)13-24-21-12-15(3)18-6-4-5-7-19(18)22-21/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFNEMNTBXDNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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